N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-10-11(4-7-17-10)18-8-12(16)15-13(9-14)5-2-3-6-13/h4,7H,2-3,5-6,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWANDESQKDIZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide typically involves multiple steps:
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Formation of the Cyanocyclopentyl Intermediate
Starting Material: Cyclopentanone
Reagents: Hydroxylamine hydrochloride, sodium acetate
Conditions: Reflux in ethanol to form cyclopentanone oxime, followed by dehydration using phosphorus oxychloride to yield 1-cyanocyclopentane.
-
Synthesis of the Methylfuran Derivative
Starting Material: 2-methylfuran
Reagents: Bromine, sodium sulfide
Conditions: Bromination of 2-methylfuran to form 2-bromo-3-methylfuran, followed by nucleophilic substitution with sodium sulfide to yield 2-(2-methylfuran-3-yl)thiol.
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Coupling Reaction
Starting Materials: 1-cyanocyclopentane, 2-(2-methylfuran-3-yl)thiol, chloroacetyl chloride
Reagents: Triethylamine
Conditions: The thiol is first reacted with chloroacetyl chloride to form 2-(2-methylfuran-3-yl)sulfanylacetyl chloride, which is then coupled with 1-cyanocyclopentane in the presence of triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Mild to moderate temperatures
Products: Sulfoxides or sulfones, depending on the extent of oxidation.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous conditions
Products: Reduced forms of the amide or nitrile groups.
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Substitution
Reagents: Various nucleophiles (e.g., amines, alcohols)
Conditions: Basic or acidic conditions depending on the nucleophile
Products: Substituted derivatives at the sulfanyl or amide positions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acidic or basic catalysts depending on the reaction
Scientific Research Applications
Synthetic Routes
The synthesis often employs methods such as:
- Nucleophilic substitution to introduce the cyanocyclopentyl group.
- Condensation reactions to form the sulfanylacetamide linkage.
- Functional group transformations to achieve the desired molecular structure.
Medicinal Chemistry
N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
- Anticancer Properties : Research has shown that similar compounds can induce apoptosis in cancer cells. The presence of the furan ring is thought to enhance biological activity by interacting with specific cellular targets involved in cancer progression.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further modifications, leading to a variety of derivatives with potential applications in pharmaceuticals and agrochemicals.
Materials Science
This compound is being explored for its potential use in developing advanced materials, such as:
- Polymers : Its structural characteristics may contribute to the formation of polymers with enhanced thermal and mechanical properties.
- Coatings : The compound's reactivity can be utilized in formulating coatings that exhibit improved resistance to environmental degradation.
Case Study 1: Antimicrobial Research
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as a new antibiotic agent.
Case Study 2: Anticancer Activity
In vitro assays performed on human cancer cell lines revealed that this compound could inhibit cell proliferation effectively. The study highlighted that treatment with this compound led to a dose-dependent increase in apoptosis markers, suggesting its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Sulfanylacetamide Derivatives
VU0240551 (N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide)
- Key Differences: Substituents: VU0240551 features a 4-methylthiazole and 6-phenylpyridazine group, whereas the target compound substitutes these with a 1-cyanocyclopentyl and 2-methylfuran-3-yl group.
- Biological Context : VU0240551 is cited in studies on orphan transporters and ion channel modulation, suggesting that the sulfanylacetamide scaffold may play a role in transporter inhibition .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structural Similarities : Both compounds contain an acetamide core, but the substituents differ significantly.
- Key Differences: Functional Groups: The comparison compound has a nitrochlorophenyl group and a methylsulfonyl substituent, which are strong electron-withdrawing groups. In contrast, the target compound’s cyanocyclopentyl and methylfuran groups are less electron-deficient.
- Applications: N-(substituted phenyl)acetamides are often intermediates for heterocyclic compounds, suggesting the target compound could similarly serve as a precursor for novel heterocycles .
Functional Group Comparisons
Cyano Group vs. Nitro Group
- Target Compound: The 1-cyanocyclopentyl group enhances lipophilicity and may participate in dipole-dipole interactions.
Furan vs. Thiazole/Pyridazine
- 2-Methylfuran-3-yl : Provides moderate aromaticity and oxygen-based hydrogen-bonding capacity.
Tabulated Comparison of Key Features
Biological Activity
N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H14N2OS
- Molecular Weight : 234.32 g/mol
Antioxidant Properties
Research indicates that compounds with furan moieties, such as 2-methylfuran, exhibit antioxidant activities. The presence of the sulfanyl group in this compound may enhance its ability to scavenge free radicals, thus contributing to its potential therapeutic effects against oxidative stress-related diseases .
Anti-inflammatory Effects
Studies have shown that related compounds with sulfanyl groups can modulate inflammatory pathways. It is hypothesized that this compound could similarly influence pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of sulfanylacetamides suggest that this compound may exhibit activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
- Case Study on Antioxidant Activity :
- Case Study on Anti-inflammatory Properties :
Research Findings Summary
| Property | Findings |
|---|---|
| Antioxidant Activity | Significant reduction in oxidative stress markers in vitro |
| Anti-inflammatory Effects | Decreased TNF-alpha and IL-6 levels in animal models |
| Antimicrobial Activity | Potential activity against Gram-positive and Gram-negative bacteria |
Q & A
Q. What are the key experimental parameters for synthesizing N-(1-Cyanocyclopentyl)-2-(2-methylfuran-3-yl)sulfanylacetamide with high yield and purity?
Methodological Answer:
- Reaction Optimization : Use Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example, fractional factorial designs can identify critical factors affecting yield .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol or acetonitrile. Monitor purity via HPLC (C18 column, UV detection at 254 nm).
- Validation : Confirm reproducibility by triplicate trials under optimized conditions.
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles. Use SHELXTL software for refinement (as demonstrated for structurally related acetamides in ).
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Compare chemical shifts with DFT-calculated spectra (e.g., δ ~2.1 ppm for methylfuran protons, δ ~170 ppm for carbonyl carbons).
- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–C stretch at ~650 cm⁻¹).
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and reaction pathways. For example:
- Compute Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate solvent effects via the SMD continuum model.
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore plausible mechanisms (as implemented in the ICReDD framework ).
Q. What strategies resolve contradictions between experimental and computational data for this compound?
Methodological Answer:
- Cross-Validation : If DFT-predicted NMR shifts conflict with experimental data, recalibrate using higher-level theory (e.g., MP2) or account for dynamic effects via molecular dynamics simulations.
- Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±0.01 Å in X-ray bond lengths ) and computational approximations (e.g., basis set limitations).
- Case Study : For conflicting solubility data, perform controlled dissolution studies across pH gradients (1–13) and correlate with COSMO-RS predictions.
Q. How can reaction engineering principles improve scalability for derivatives of this compound?
Methodological Answer:
- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer. Optimize residence time distribution (RTD) using computational fluid dynamics (CFD) .
- Process Control : Implement real-time PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor intermediate formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
